An In-Depth Technical Guide to Boc-NH-PEG4-C2-Boc and Related Heterobifunctional Linkers
An In-Depth Technical Guide to Boc-NH-PEG4-C2-Boc and Related Heterobifunctional Linkers
This technical guide provides a comprehensive overview of Boc-NH-PEG4-C2-Boc and related polyethylene glycol (PEG) based linkers for researchers, scientists, and professionals in drug development. These linkers are critical components in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: The Role of PEG Linkers in Drug Development
Heterobifunctional linkers are molecules with two different reactive functional groups, enabling the connection of two distinct molecular entities. In the context of drug development, they are pivotal in constructing targeted therapies. The incorporation of a PEG chain offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for its stability and ease of removal under mild acidic conditions, allowing for sequential and controlled conjugation reactions.[3][4]
Boc-NH-PEG4-C2-Boc and its analogues are primarily utilized in:
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PROTACs: These molecules induce targeted protein degradation by linking a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
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ADCs: These bioconjugates combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of the therapeutic payload to cancer cells.
Chemical Identity and Properties of Key Boc-NH-PEG4 Linkers
The nomenclature "Boc-NH-PEG4-C2-Boc" can refer to several related structures. This guide focuses on the most relevant symmetrically and asymmetrically protected diamine and amine-acid linkers within this class. The following tables summarize their key quantitative data.
| Compound Name | NH-bis(PEG4-C2-NH-Boc) |
| Structure | ![]() |
| CAS Number | 2182601-75-6 |
| Molecular Formula | C₃₀H₆₁N₃O₁₂ |
| Molecular Weight | 655.82 g/mol |
| Purity | ≥97% |
| Appearance | Liquid |
| Storage Conditions | 4°C |
| Synonyms | 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 1,33-bis(1,1-dimethylethyl) ester |
| Compound Name | Boc-NH-PEG4-CH2CH2NH2 |
| Structure | ![]() |
| CAS Number | 811442-84-9 |
| Molecular Formula | C₁₅H₃₂N₂O₆ |
| Molecular Weight | 336.4 g/mol |
| Purity | ≥95% |
| Appearance | Colorless to light yellow clear liquid |
| Storage Conditions | -5°C, keep in dry and avoid sunlight |
| Synonyms | t-Boc-N-amido-PEG4-amine, O-(2-Aminoethyl)-O'-[2-(Boc-amino)ethyl]triethylene glycol, tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate |
| Compound Name | Boc-NH-PEG4-CH2CH2COOH |
| Structure | ![]() |
| CAS Number | 756525-91-4 |
| Molecular Formula | C₁₆H₃₁NO₈ |
| Molecular Weight | 365.4 g/mol |
| Purity | ≥95% |
| Appearance | Not specified |
| Storage Conditions | -5°C, keep in dry and avoid sunlight |
| Synonyms | t-Boc-NH-amido-PEG4-COOH, t-Boc-N-amido-PEG4-acid, 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid |
Experimental Protocols
A critical step in utilizing these linkers is the deprotection of the Boc-protected amine to allow for subsequent conjugation.
Boc-Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for removing the Boc protecting group from a PEG linker.
Materials:
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Boc-protected PEG linker
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
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Toluene
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stir bar and stir plate
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Ice bath
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Rotary evaporator
Procedure:
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Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask with a magnetic stir bar.
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
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If the substrate is sensitive to carbocations, add TIS to a final concentration of 2.5–5% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1–2 hours).
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Upon completion, remove the DCM and excess TFA by rotary evaporation.
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Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times to ensure the removal of residual TFA. The product is now the TFA salt of the deprotected amine.
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Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Monitoring the Deprotection Reaction
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Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica gel plate alongside the starting material. Elute with a suitable solvent system (e.g., DCM/Methanol). The deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be used to visualize the primary amine.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product.
Visualizing Workflows and Mechanisms
The following diagrams illustrate the key processes involving Boc-NH-PEG4 linkers.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for Boc deprotection.



